molecular formula C20H20O8 B1667621 Artemetin CAS No. 479-90-3

Artemetin

Cat. No. B1667621
CAS RN: 479-90-3
M. Wt: 388.4 g/mol
InChI Key: RIGYMJVFEJNCKD-UHFFFAOYSA-N
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Description

Artemetin is a valuable 5-hydroxy-3,6,7,3’,4’-pentamethoxyflavone present in many different medicinal plants . It has numerous bioactivities, such as anti-inflammatory and anti-cancer ones . It is a member of flavonoids and an ether .


Synthesis Analysis

Artemetin has been derived from numerous medicinal plants and dietary herbs, including Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia . A multi-disciplinary approach has been developed and applied for identifying the artemetin target(s) to fully address its mechanism of action, based on drug affinity response target stability and targeted limited proteolysis .


Molecular Structure Analysis

Artemetin has a molecular formula of C20H20O8 . Its molecular weight is 388.4 g/mol . The chemical name of Artemetin is 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one .


Chemical Reactions Analysis

Artemetin directly interacts with filamins A and B . Both compounds alter filamin conformation in living HeLa cells with an effect on cytoskeleton disassembly and on the disorganization of the F-actin filaments .


Physical And Chemical Properties Analysis

Artemetin appears as a yellow powder . It is slightly soluble in water . It is a soft molecule with a high molecular polarity that can give it a high chemical reactivity .

Scientific Research Applications

  • Pharmacology and Medicine

    • Application : Artemetin has been derived from numerous medicinal plants and dietary herbs, including Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia . It has anti-malarial, anti-oxidant, anti-apoptotic, anti-microbial, anti-tumoral, antiatherosclerotic, anti-inflammatory, hypotensive and hepatoprotective effects .
    • Methods : The pharmacological activities of Artemetin in medicine have been investigated through scientific data analysis of different scientific research work collected from PubMed, Google, Science Direct and Google Scholar .
    • Results : The scientific data signifies the biological potential of Artemetin in medicine . It plays an important role in the isolation, separation, and identification of different classes of pure phytochemicals, including Artemetin in medicine .
  • Cancer Research

    • Application : Artemetin has been found to inhibit the proliferation and induce apoptosis in Human Gastric Carcinoma (AGS) Cells .
    • Methods : The potential of Artemetin as an anticancer agent for gastric cancer was evaluated in AGS cell lines. The influence of Artemetin on the cell viability, apoptotic induction, mitochondrial ATPase activity, ROS generation, and cell cycle progression has been examined .
    • Results : Artemetin’s cytotoxic potential in cells is mediated by inducing apoptosis, which is supported by significant levels of ROS and mitochondrial ATPase as well as the findings of the AO/EB staining . All these results suggest that Artemetin can be used as a potent anticancer drug for human gastric carcinoma .
  • Anti-Aging and Anti-Carcinogenic

    • Application : Artemetin has been found to have anti-aging and anti-carcinogenic properties .
    • Methods : The anti-aging and anti-carcinogenic effects of Artemetin have been studied through scientific data analysis of different scientific research work collected from various sources .
    • Results : The scientific data signifies the biological potential of Artemetin in anti-aging and anti-carcinogenic applications .
  • Anti-Inflammatory and Hypotensive

    • Application : Artemetin has been found to have anti-inflammatory and hypotensive effects .
    • Methods : The anti-inflammatory and hypotensive effects of Artemetin have been studied through scientific data analysis of different scientific research work collected from various sources .
    • Results : The scientific data signifies the biological potential of Artemetin in anti-inflammatory and hypotensive applications .
  • Lipid Oxidation and Cytokine Production

    • Application : Artemetin has been found to have effects on lipid oxidation and cytokine production .
    • Methods : The effects of Artemetin on lipid oxidation and cytokine production have been studied through scientific data analysis of different scientific research work collected from various sources .
    • Results : The scientific data signifies the biological potential of Artemetin in lipid oxidation and cytokine production .
  • Lipoxygenase and Estrogen-Like Effects

    • Application : Artemetin has been found to have lipoxygenase and estrogen-like effects .
    • Methods : The lipoxygenase and estrogen-like effects of Artemetin have been studied through scientific data analysis of different scientific research work collected from various sources .
    • Results : The scientific data signifies the biological potential of Artemetin in lipoxygenase and estrogen-like effects .

Future Directions

Scientific data analysis of artemetin signified its therapeutic potential in medicine for the development of newer scientific approaches for different human disorders . It has been suggested that artemetin could be used in the development of new drugs for various diseases .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGYMJVFEJNCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197325
Record name Artemetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Artemetin

CAS RN

479-90-3
Record name Artemetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artemetin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Artemetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARTEMETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73KMT7R64H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Artemetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,900
Citations
MC Bayeux, AT Fernandes, MA Foglio… - Brazilian Journal of …, 2002 - SciELO Brasil
… and of the artemetin-enriched fraction. The crude extract and artemetin fraction were tested … by 45 and 48%, after 4 and 5 h, but the artemetin-enriched fraction (30, 100 and 300 mg/kg, …
Number of citations: 56 www.scielo.br
P de Souza, A Gasparotto Jr, S Crestani… - Phytomedicine, 2011 - Elsevier
… However, our results indicate that artemetin does not act as an antagonist of AT1 receptors, since differently than losartan (an AT1 receptor antagonist), artemetin did not reduce the …
Number of citations: 118 www.sciencedirect.com
E Grossini, P Marotta, S Farruggio… - Phytotherapy …, 2015 - Wiley Online Library
… Artemetin increased eNOS‐dependent NO production by the … Furthermore, artemetin improved cell viability in PAE that were … In conclusion, artemetin protected endothelial function by …
Number of citations: 26 onlinelibrary.wiley.com
S Salamone, M Nieddu, A Khalili, A Sansaro… - Chemistry and Physics …, 2021 - Elsevier
… treated for 72 h with artemetin (2), 8-prenyl artemetin (7), and 5-O-prenyl artemetin (8) 25 μM obtained by HPLC-ELSD analysis (cell chromatographic profiles are reported in Fig. S10A). …
Number of citations: 6 www.sciencedirect.com
AGR NAIR, P Ramesh, SS SUBRAMANIAN - Current Science, 1975 - JSTOR
Adsorption chromatography on silica gel of the chloroform extract of dry leaves of Vitex trifolia (Verbenaceae) has yielded two methylated flavones of rare occurrence. Based on …
Number of citations: 26 www.jstor.org
PJ Weathers, MJ Towler - Planta medica, 2012 - thieme-connect.com
… A number of flavonoids including casticin and artemetin from Artemisia annua have … and artemetin extraction. There was only a 1.8 % recovery of casticin in the infusion while artemetin …
Number of citations: 72 www.thieme-connect.com
HQ Tang, J Hu, L Yang, RX Tan - Planta medica, 2000 - thieme-connect.com
A phytochemical reinvestigation of the aerial parts of Artemisia sieversiana gave a new guaianolide and two known flavones (chrysosplenetin and 5-hydroxy-3′, 4′, 6, 7-…
Number of citations: 168 www.thieme-connect.com
G Ferraro, R Belvedere, A Petrella, A Tosco… - Frontiers in Molecular …, 2022 - frontiersin.org
… Artemetin target(s… Artemetin targets in HeLa cell lysates, giving also detailed insights on the ligand/proteins binding sites. Interestingly, also the 8-prenyl-Artemetin, which is an Artemetin …
Number of citations: 2 www.frontiersin.org
A Rosa, R Isola, F Pollastro, M Nieddu - Fitoterapia, 2022 - Elsevier
The biochemical class of the polymethoxylated flavonoids represents uncommon phenolic compounds in plants presenting a more marked lipophilic behavior due to the alkylation of its …
Number of citations: 8 www.sciencedirect.com
G Van Vo, TP Nguyen, HT Nguyen, TT Nguyen - Saudi Pharmaceutical …, 2022 - Elsevier
Vitex negundo L. (V. negundo) is one of the important medicinal and anticancer enhancer herbs. This plant is commonly used in the preparation of traditional drugs to treat numerous …
Number of citations: 4 www.sciencedirect.com

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